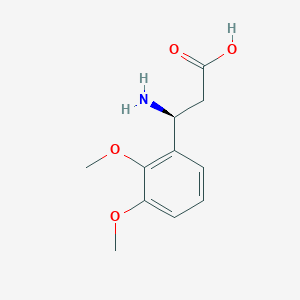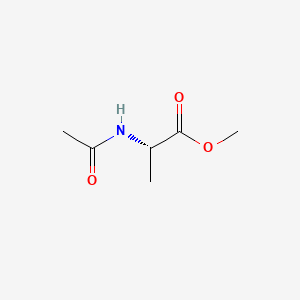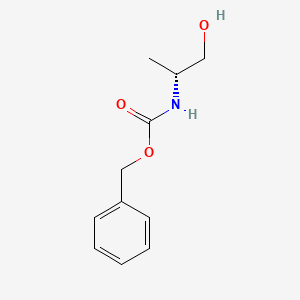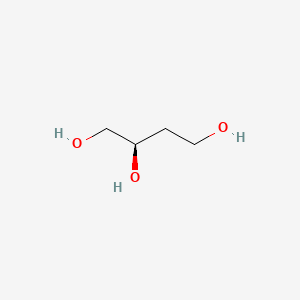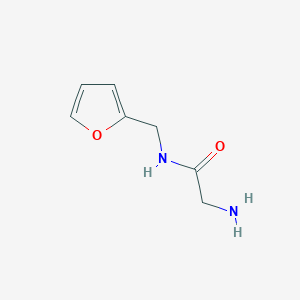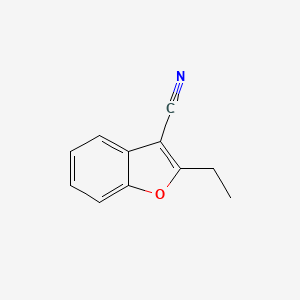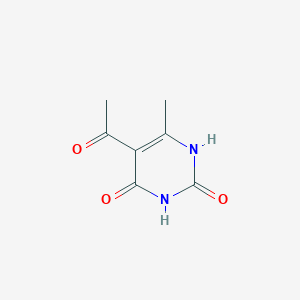
Boc-D-Ala-NH2
描述
Boc-D-Ala-NH2, also known as Boc-D-Alanine, is an amino acid derivative that has been widely used in the synthesis of peptides, proteins, and other biologically active molecules. It is a protected form of D-alanine, which is a naturally occurring amino acid found in many proteins. This compound is used in the laboratory as a reagent to protect the amino acid from degradation or modification during the synthesis process. It has become a popular tool in the synthesis of peptides and proteins due to its high stability and low cost.
科学研究应用
肽合成和构象分析: Boc-D-Ala-NH2 用于肽的合成及其结构分析。例如,Kovač 等人(2009 年)利用 Boc-Ala 形成含二茂铁的肽,这些肽由分子内氢键稳定并表现出有序的螺旋构象 (Kovač 等,2009).
肽中的构象研究: Boc-Ala 有助于研究肽的溶液构象。Vijayakumar 和 Balaram(1983 年)证明了含有 Boc-Ala 的肽中折叠溶液构象的形成,突出了分子内氢键的存在 (Vijayakumar & Balaram,1983).
环状 β-氨基酸单元的合成: Fülöp 等人(2004 年)报道了使用 Boc 保护的 β-内酰胺制备含有环状 β-氨基酸单元的四肽,展示了 this compound 在肽合成中的多功能性 (Fülöp、Forró、& Tóth,2004).
研究肽溶液构象: Gupta 等人(1990 年)合成了一种含有 Boc-Gly 的七肽,并分析了其溶液构象,这表明在某些溶剂中存在折叠的螺旋结构 (Gupta、Bharadwaj、& Chauhan,1990).
在抗癌活性中的作用: Drąg-Zalesińska 等人(2015 年)合成了桦木醇的氨基酸酯,包括 Boc-l-Ala-OH,以研究它们在人表皮癌细胞中的特异性抗癌作用,突出了 this compound 的生物医学应用 (Drąg-Zalesińska 等,2015).
安全和危害
Boc-D-Ala-NH2 is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a synthetic peptide . It is primarily used in scientific research for its broad applications . The primary targets of this compound are proteins, enzymes, and small molecules . These targets play crucial roles in various biochemical processes, including protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .
Mode of Action
The mechanism of action of this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. By binding to proteins, enzymes, and small molecules, it can influence their structure and function . This can lead to changes in various biochemical processes, potentially impacting cellular functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other molecules can affect its binding affinity and stability . .
属性
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426726 | |
| Record name | Boc-D-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78981-25-6 | |
| Record name | Boc-D-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
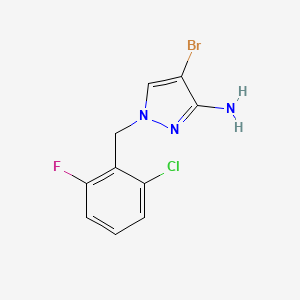
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)

